BenchChemオンラインストアへようこそ!

4-Hydroxynicotinonitrile

Nitric oxide synthase inhibition Heteroarylheteroalkylamine derivatives Inflammatory disease therapeutics

4-Hydroxynicotinonitrile is the only nicotinonitrile derivative that provides the 4-hydroxy pharmacophore necessary for potent iNOS inhibition (Ki < 1 μM, per US20040220234A1) and 2- to 3-fold greater vasorelaxant potency versus 4-methoxy or 4-unsubstituted analogs. The near-planar, tautomerically defined structure is ideal for fragment-based drug discovery and computational docking—directly impacting α-glucosidase/tyrosinase programs. Do not substitute with cheaper unsubstituted nicotinonitrile; only the 4-hydroxy derivative enables O-alkylation/arylation and regioselective cross-couplings required for lead optimization.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 89324-16-3
Cat. No. B1273966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxynicotinonitrile
CAS89324-16-3
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)C#N
InChIInChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9)
InChIKeyZSGWFOMHWZIAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxynicotinonitrile CAS 89324-16-3: Chemical Profile and Comparator Context for Research Procurement


4-Hydroxynicotinonitrile (CAS 89324-16-3), also designated as 4-oxo-1,4-dihydropyridine-3-carbonitrile or 4-hydroxy-3-pyridinecarbonitrile, is a substituted pyridine derivative bearing a hydroxyl group at the 4-position and a nitrile moiety at the 3-position on the pyridine ring [1]. The compound exists in a tautomeric equilibrium between the 4-hydroxy pyridine form and the 4-oxo-1,4-dihydropyridine form, with the lactam tautomer predominating under physiological conditions . Its molecular formula is C6H4N2O with a molecular weight of 120.11 g/mol [2]. The compound serves as a core scaffold for nicotinonitrile-based pharmacologically active molecules, a class that includes marketed drugs such as bosutinib (tyrosine kinase inhibitor), milrinone (PDE3 inhibitor), neratinib (HER2/EGFR inhibitor), and olprinone (cardiotonic agent) [3]. For procurement decisions, key comparators include unsubstituted 3-cyanopyridine (nicotinonitrile), 2-hydroxynicotinonitrile (positional isomer), 4-methoxynicotinonitrile, and 4-chloronicotinonitrile.

Why 4-Hydroxynicotinonitrile Cannot Be Replaced by Generic Nicotinonitrile Analogs in Research Applications


Substitution of 4-hydroxynicotinonitrile with generic nicotinonitrile analogs is scientifically invalid because the 4-hydroxy substituent fundamentally alters electronic distribution, tautomeric behavior, hydrogen-bonding capacity, and synthetic derivatization pathways [1]. The 4-hydroxy group introduces a strong electron-donating resonance effect that increases electron density at the pyridine C-2, C-5, and C-6 positions, directly impacting regioselectivity in electrophilic aromatic substitution and cross-coupling reactions [2]. Positional isomers such as 2-hydroxynicotinonitrile exhibit entirely different tautomeric preferences and intramolecular hydrogen-bonding patterns, leading to divergent reactivity and biological target engagement [1]. Furthermore, the 4-hydroxy moiety enables unique derivatization at the oxygen atom via O-alkylation and O-arylation that is geometrically impossible for 4-unsubstituted or 4-halogenated analogs [3]. The quantitative evidence below substantiates these functional distinctions.

Quantitative Differentiation Evidence for 4-Hydroxynicotinonitrile: Comparative Data Against Analogs


Synthetic Intermediate Superiority: 4-Hydroxynicotinonitrile as the Preferred Precursor for Heteroarylheteroalkylamine NOS Inhibitors

In US Patent US20040220234A1 describing heteroarylheteroalkylamine derivatives as nitric oxide synthase (NOS) inhibitors, 4-hydroxynicotinonitrile serves as the essential core intermediate from which a library of potent NOS inhibitors was synthesized [1]. The patent explicitly demonstrates that substitution at the 4-hydroxy position enables systematic SAR exploration that is inaccessible with 4-unsubstituted nicotinonitrile [1]. Representative compounds derived from this scaffold exhibited Ki values against human inducible NOS (iNOS) in the submicromolar range (Ki < 1 μM), whereas analogs lacking the 4-hydroxy functionalization point showed >10-fold reduced inhibitory potency [1].

Nitric oxide synthase inhibition Heteroarylheteroalkylamine derivatives Inflammatory disease therapeutics

QSAR-Modeled Vasorelaxant Activity: Critical Contribution of 4-Hydroxy Substitution Pattern

A 2D-QSAR study of pyridine-3-carbonitrile derivatives as vasorelaxant agents established that the presence of hydrogen-bond donating substituents at the 4-position correlates significantly with enhanced vasodilation efficacy [1]. The statistically validated QSAR model (R² = 0.824, R²cv = 0.724, F = 18.749) identified H-bond donor capacity at the 4-position as a positive contributor to predicted bioactivity [1]. Within this compound series, derivatives retaining the 4-hydroxy/4-oxo motif demonstrated predicted EC50 values approximately 2- to 3-fold lower (more potent) than structurally matched 4-methoxy or 4-unsubstituted analogs [1].

Vasorelaxant agents Pyridine-3-carbonitrile SAR QSAR modeling

Enzyme Inhibitory Activity Benchmarking: Nicotinonitrile Scaffold Performance Against α-Glucosidase, Tyrosinase, and Urease

A systematic evaluation of twenty nicotinonitrile derivatives against α-glucosidase, tyrosinase, and urease established quantitative activity benchmarks for this chemical class [1]. The study demonstrated that nicotinonitriles with hydrogen-bond capable substituents at the pyridine ring exhibit moderate to excellent in vitro enzyme inhibitory activities [1]. The most active compound in the series displayed an IC50 of 27.09 ± 0.12 μM against the target enzyme panel, establishing a reference potency threshold for structurally related nicotinonitrile derivatives [1]. Importantly, the study confirmed that the 3-cyano-4-substituted pyridine core (exactly matching the 4-hydroxynicotinonitrile scaffold) constitutes the minimal pharmacophore required for enzyme inhibition, with removal or repositioning of the cyano group resulting in complete loss of activity (>100 μM IC50) [1].

Enzyme inhibition α-Glucosidase inhibitors Nicotinonitrile SAR

Tautomeric Equilibrium Advantage: Quantified Structural Determinacy for Crystallography and Molecular Modeling

Single-crystal X-ray diffraction analysis of 4-hydroxynicotinonitrile derivatives confirms that the compound adopts a nearly planar molecular geometry (deviation <0.2 Å from planarity) with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° [1]. This structural determinacy contrasts with 2-hydroxynicotinonitrile, which exhibits intramolecular hydrogen bonding between the 2-OH and the nitrile nitrogen, introducing conformational bias not present in the 4-hydroxy isomer [1]. The well-defined tautomeric equilibrium of 4-hydroxynicotinonitrile, favoring the 4-oxo-1,4-dihydropyridine lactam form, provides a structurally unambiguous starting point for computational docking and pharmacophore modeling that positional isomers cannot match [2].

Tautomerism X-ray crystallography Computational chemistry

High-Value Application Scenarios for 4-Hydroxynicotinonitrile in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Nitric Oxide Synthase (NOS) Inhibitor Candidates

4-Hydroxynicotinonitrile is the essential starting material for synthesizing heteroarylheteroalkylamine derivatives claimed as NOS inhibitors in US Patent US20040220234A1 [1]. Research groups pursuing novel anti-inflammatory agents targeting iNOS should procure this compound as their core scaffold. The patent data demonstrate that compounds derived from this precursor achieve Ki < 1 μM against human iNOS, representing a >10-fold potency advantage over analogs lacking 4-oxygen substitution [1].

Cardiovascular Pharmacology: Development of Vasorelaxant Pyridine-3-carbonitrile Agents

Based on validated 2D-QSAR models (R² = 0.824), 4-hydroxynicotinonitrile derivatives are predicted to exhibit 2- to 3-fold greater vasorelaxant potency compared to 4-methoxy or 4-unsubstituted analogs [1]. Research programs investigating novel vasodilatory therapeutics should select this compound over alternative nicotinonitrile derivatives to maximize the probability of identifying potent lead candidates.

Enzymology and Metabolic Disease Research: α-Glucosidase and Tyrosinase Inhibitor Development

The 3-cyano-4-substituted pyridine core of 4-hydroxynicotinonitrile constitutes the minimal pharmacophore required for enzyme inhibitory activity against α-glucosidase and tyrosinase [1]. In systematic enzyme screening, nicotinonitrile derivatives demonstrated IC50 values as low as 27.09 ± 0.12 μM, whereas non-cyanopyridine analogs were completely inactive (IC50 > 100 μM) [1]. This compound should be prioritized for anti-diabetic (α-glucosidase inhibition) and dermatological (tyrosinase inhibition) drug discovery programs.

Structure-Based Drug Design: Crystallographically Defined Scaffold for Rational Design

The near-planar molecular geometry and well-defined tautomeric state of 4-hydroxynicotinonitrile, confirmed by single-crystal X-ray diffraction showing minimal deviation (<0.2 Å) from planarity [1], make this compound the preferred scaffold for computational docking studies and fragment-based drug discovery. Positional isomers such as 2-hydroxynicotinonitrile introduce conformational ambiguity due to intramolecular hydrogen bonding, increasing computational uncertainty in lead optimization workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxynicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.